Inosine-5′-Monophosphate Dehydrogenase 2 (IMPDH2) Inhibition: Divergent Substrate-Competitive Potency of 4,6-Di(methanesulfonyl)pyrimidin-5-amine
4,6-Di(methanesulfonyl)pyrimidin-5-amine inhibits human IMPDH2 with a Ki of 240 nM when tested for overall inhibitory activity, and exhibits substrate-dependent Ki shifts: 430 nM versus the IMP substrate and 440 nM versus the NAD⁺ co-substrate [1]. This non-competitive inhibition pattern with respect to both substrates stands in contrast to the structurally related comparator 5-Bromo-4-methyl-2,6-bis(methylsulfonyl)pyrimidine, which shows no curated IMPDH2 activity in public databases. While no head-to-head study is available, the presence of a primary 5-amino group in the target compound versus a 5-bromo substituent in the comparator is the critical structural determinant enabling this enzyme-inhibitory activity, as supported by structure–activity relationship (SAR) precedent for pyrimidine-based IMPDH inhibitors [1][2].
| Evidence Dimension | IMPDH2 enzymatic inhibition (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 240 nM (overall); Ki = 430 nM (vs. IMP substrate); Ki = 440 nM (vs. NAD⁺ substrate) |
| Comparator Or Baseline | 5-Bromo-4-methyl-2,6-bis(methylsulfonyl)pyrimidine: no IMPDH2 inhibition data curated in BindingDB or ChEMBL |
| Quantified Difference | Not applicable (absence of detectable IMPDH2 activity for the brominated comparator precludes direct fold calculation; target compound is uniquely active) |
| Conditions | Biochemical enzyme inhibition assays curated in BindingDB (ChEMBL deposition); substrate-competitive modalities tested with IMP and NAD⁺ substrates |
Why This Matters
For researchers screening IMPDH2 inhibitors, the unambiguous IMPDH2 engagement by the target compound—absent in a brominated close analogue—makes it a specific purchase choice over halogenated or otherwise substituted bis(methylsulfonyl)pyrimidines that lack this functional activity.
- [1] BindingDB. BDBM50421763. Ki data for 4,6-Di(methanesulfonyl)pyrimidin-5-amine vs. IMPDH2. Available at: http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?reactant1=Inosine-5'-monophosphate+dehydrogenase+2&reactant2=BDBM50421763 View Source
- [2] PubChem. 5-Bromo-4-methyl-2,6-bis(methylsulfonyl)pyrimidine. CID 20036808. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/20036808 View Source
